Acpt-II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process and subsequent functional group modifications .
Industrial Production Methods
Industrial production of Acpt-II is not widely documented, but it likely involves similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would include rigorous purification steps to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions
Acpt-II undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Acpt-II has a wide range of applications in scientific research:
Chemistry: Used to study the properties and reactions of metabotropic receptor antagonists.
Biology: Helps in understanding the modulation of glutamatergic transmission and its effects on cellular processes.
Medicine: Investigated for its potential neuroprotective effects and its role in treating neurological disorders.
Industry: Utilized in the development of new therapeutic agents targeting metabotropic receptors .
Mechanism of Action
Acpt-II exerts its effects by binding to the large extracellular domain of metabotropic glutamate receptors, known as the Venus flytrap module. This binding prevents the closure of the module, thereby inhibiting the receptor’s activation. This mechanism is crucial for modulating glutamatergic transmission and has potential therapeutic implications for neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Acpt-I: Another metabotropic receptor antagonist with similar neuroprotective properties.
MAP4: A compound that also inhibits the closure of the Venus flytrap module in metabotropic receptors
Uniqueness of Acpt-II
This compound is unique in its specific binding affinity and its ability to modulate multiple subtypes of metabotropic glutamate receptors. This makes it a valuable tool in research for understanding the diverse roles of these receptors in neurological processes .
Properties
IUPAC Name |
(1R,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIKTBTNCSGJS-OBLUMXEWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.